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dimethoxyphenethyl)formamide

Cat. No.: B143142

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dimethoxyphenethyl)formamide is a chemical compound of interest primarily due to
its role as a process-related impurity in the synthesis of Tetrabenazine, an antipsychotic
medication used to treat hyperkinetic movement disorders.[1] As a research chemical, it serves
as a critical reference standard for impurity profiling in pharmaceutical quality control and
assurance. Understanding its chemical properties, synthesis, and analytical characterization is
essential for drug development professionals to ensure the purity and safety of the final active
pharmaceutical ingredient (API). This guide provides a comprehensive overview of N-(3,4-
dimethoxyphenethyl)formamide, including its chemical and physical properties, a detailed
synthesis protocol, and modern analytical methodologies for its identification and quantification.
In the absence of extensive biological data, this guide also presents an in-silico prediction of its
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile to provide a
preliminary assessment of its potential physiological effects.

Chemical and Physical Properties

N-(3,4-dimethoxyphenethyl)formamide is a formamide derivative of 3,4-
dimethoxyphenethylamine. Its chemical structure features a dimethoxy-substituted benzene
ring attached to an ethylamine backbone, with a formyl group on the nitrogen atom.
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Property Value Reference

N-[2-(3,4-
IUPAC Name dimethoxyphenyl)ethyllformami  --INVALID-LINK--
de

N-Formyl-3,4-
dimethoxyphenethylamine, N-

Synonyms (3,4- --INVALID-LINK--
dimethoxyphenethyl)formamid

e

CAS Number 14301-36-1 --INVALID-LINK--
Molecular Formula C11H15NOs3 --INVALID-LINK--
Molecular Weight 209.24 g/mol --INVALID-LINK--
Melting Point 34-35 °C --INVALID-LINK--
Boiling Point 210-212 °C at 1 Torr --INVALID-LINK--
- Slightly soluble in Chloroform
Solubility --INVALID-LINK--
and DMSO

Synthesis Protocol

The synthesis of N-(3,4-dimethoxyphenethyl)formamide can be achieved through the
formylation of 3,4-dimethoxyphenethylamine. The following protocol is based on established
chemical literature.

Reaction:

3,4-dimethoxyphenethylamine + Formylating Agent — N-(3,4-
dimethoxyphenethyl)formamide

Materials:
e 3,4-dimethoxyphenethylamine

o Chloral hydrate (as a precursor to the formylating agent)
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e Heating apparatus with stirring
e Vacuum source
Procedure:

o Combine 3,4-dimethoxyphenethylamine (1 mole equivalent) and chloral hydrate (1.1 mole
equivalents) in a reaction vessel.

e Heat the mixture to 120°C with continuous stirring for 20 minutes.

 Increase the temperature to 140°C and apply a water jet vacuum to remove volatile
components such as chloroform and water.

e The resulting oil is N-(3,4-dimethoxyphenethyl)formamide, which can be used without
further purification for some applications or purified using standard chromatographic
techniques if a higher purity is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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